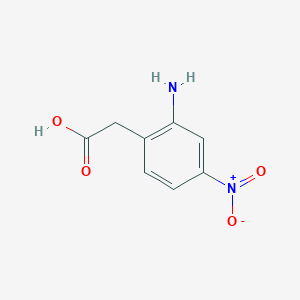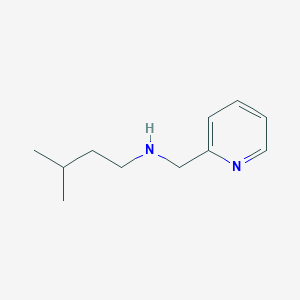![molecular formula C26H26Cl2N2O4 B12502094 Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502094.png)
Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate is a complex organic compound that features a combination of aromatic rings, morpholine, and ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxybenzylamine to form the intermediate 2-[(2,4-dichlorophenyl)methoxy]benzylamine.
Coupling Reaction: The intermediate is then coupled with 5-amino-2-(morpholin-4-yl)benzoic acid under appropriate conditions to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(pyrrolidin-4-yl)benzoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine ring in methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate imparts unique properties, such as increased solubility and potential for specific interactions with biological targets. This makes it distinct from its analogs with different cyclic amine groups.
Eigenschaften
Molekularformel |
C26H26Cl2N2O4 |
|---|---|
Molekulargewicht |
501.4 g/mol |
IUPAC-Name |
methyl 5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C26H26Cl2N2O4/c1-32-26(31)22-15-21(8-9-24(22)30-10-12-33-13-11-30)29-16-18-4-2-3-5-25(18)34-17-19-6-7-20(27)14-23(19)28/h2-9,14-15,29H,10-13,16-17H2,1H3 |
InChI-Schlüssel |
PTZNWVZDJTXFAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-cyclohexyl-1-(methylsulfanyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B12502033.png)



![Naphthalen-1-yl[4-(tricyclo[3.3.1.1~3,7~]dec-2-yl)piperazin-1-yl]methanone](/img/structure/B12502054.png)
![N-(2-ethyl-6-methylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/structure/B12502060.png)
![N-cyclohexyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502065.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12502068.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12502071.png)
![1-{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12502080.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12502087.png)
![3,4-dichloro-N-{1-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12502096.png)

